Early research focused on methohexital sodium's mechanism of action in inducing anesthesia. Studies explored how it interacts with gamma-aminobutyric acid (GABA) receptors in the brain, leading to synaptic inhibition and decreased neuronal activity []. This research contributed to the general understanding of how certain anesthetic drugs work.
Methohexital sodium has been used in some comparative studies to evaluate the properties of newer anesthetic agents. Researchers might assess factors like onset and recovery times, hemodynamic effects (changes in blood flow), and potential side effects compared to methohexital sodium []. This can help researchers identify improvements and guide the development of safer and more efficient anesthetics.
Methohexital sodium, also known as methohexitone, is a short-acting barbiturate derivative primarily utilized in clinical settings for the induction of anesthesia. Its chemical formula is C₁₄H₁₈N₂O₃Na, and it is characterized by a rapid onset of action and a brief duration, making it particularly effective for procedures requiring quick sedation. Methohexital sodium is administered intravenously or rectally and is known for its ability to induce deep sedation and general anesthesia efficiently. It is commonly marketed under brand names such as Brevital Sodium and Brietal .
Methohexital sodium operates through the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a GABA_A receptor agonist, enhancing GABA's inhibitory effects by increasing the duration that chloride ion channels remain open. This leads to hyperpolarization of neurons and a subsequent decrease in neuronal excitability, resulting in sedation and anesthesia . The metabolism of methohexital occurs primarily in the liver, involving demethylation and oxidation processes that yield inactive metabolites .
The biological activity of methohexital sodium is predominantly linked to its interaction with GABA_A receptors. As a GABAergic agent, it enhances inhibitory neurotransmission in the brain, leading to sedation, hypnosis, and muscle relaxation. Methohexital has a unique profile among barbiturates due to its ability to lower the seizure threshold, making it particularly valuable in electroconvulsive therapy (ECT) where prolonged seizure activity is desired for therapeutic efficacy . Its pharmacokinetic properties include a rapid peak concentration within 30 seconds post-intravenous administration and a half-life ranging from 4 to 7 minutes .
The synthesis of methohexital sodium involves several key steps:
Methohexital sodium has various applications in medical practice:
Methohexital sodium may interact with various medications, influencing their pharmacological effects. Notably:
These interactions necessitate careful monitoring when used alongside other pharmacological agents.
Methohexital sodium shares similarities with other barbiturates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Characteristics | Unique Features |
|---|---|---|
| Sodium Thiopental | Ultra-short-acting barbiturate used for anesthesia | Longer duration compared to methohexital |
| Pentobarbital | Short-acting barbiturate often used for sedation | More analgesic properties than methohexital |
| Secobarbital | Short-acting barbiturate used for insomnia treatment | Higher risk of dependence |
Methohexital's distinctive profile includes its rapid recovery time and lower seizure threshold modulation, making it particularly advantageous in specific clinical scenarios like electroconvulsive therapy .
| Parameter | α-Racemate (RbSh/SbRh)* | SbRh Form† | Comment |
|---|---|---|---|
| Space group | P1 (triclinic) [1] | P1 [1] | Both forms crystallize in the primitive triclinic system. |
| Z (molecules/cell) | 2 [1] | 4 (two independent molecules) [1] | Doubling of asymmetric units in the SbRh phase. |
| Unit-cell dimensions (293 K) | a = 7.750 Å, b = 7.979 Å, c = 12.688 Å; α = 93.71°, β = 96.23°, γ = 113.31°; V = 711.3 ų [1] | a = 7.75 Å, b = 7.98 Å, c = 12.70 Å; α = 93.8°, β = 96.3°, γ = 113.5° (approx.) [1] | Lattice metrics remain similar; differences arise from molecular packing. |
| Density (calc.) | 1.225 g cm⁻³ [1] | 1.24 g cm⁻³ [1] | Negligible change. |
| Principal XRPD peaks (Cu Kα, 2θ) | 12.9°, 15.0°, 15.2°, 18.4°, 20.0° [2] | Not reported | Serve as phase-diagnostic fingerprints. |
| Dominant H-bond motif | Centrosymmetric N–H···O═C₂ dimer, R²₂(8) ring [1] | Mixed N–H···O═C₂ / N–H···O═C₄ dimer [1] | Topological change defines the polymorphism. |
*This is the form normally obtained on slow evaporation from water.
†Described by Brunner et al.; crystallizes from organic media and contains only the SbRh stereoisomer.
The α-racemate displays one molecule per asymmetric unit. A single N–H···O═C₂ hydrogen bond pairs molecules into centrosymmetric dimers, giving a robust R²₂(8) synthon that dominates packing [1]. In the SbRh polymorph two symmetry-independent molecules coexist; each forms a dimer through different carbonyl acceptors, generating a topologically distinct hydrogen-bonding pattern [1]. No hydrate, solvate or salt crystal structures of methohexital sodium have yet been reported in the Cambridge Structural Database, indicating that the barbiturate nucleus strongly prefers the unsolvated motifs above under standard conditions.
| Solid state | Melting range (°C) | Thermal events (DSC/TGA) | Observations |
|---|---|---|---|
| Free acid (methohexital) | 92 – 96 °C (USP) [3] | Single endotherm (fusion); onset ≈ 92 °C; no mass loss before 200 °C [3] | Crystalline, anhydrous; no solid–solid transitions detected. |
| Sodium salt (lyophilised drug) | 60 – 64 °C (140 – 147 °F) [4] [5] | Endotherm at 60 ± 2 °C (fusion); broad exotherm > 210 °C (decomposition) [6] | The lower Tₘ reflects lattice disruption by Na⁺ and carbonate buffer. |
| Reconstituted 1% aq. solution | pH 10 – 11; chemically stable 6 weeks at 4 °C [7] [8] | — | High alkalinity prevents hydrolysis and microbial growth. |
Thermogravimetric traces show no mass loss up to the melting event, confirming absence of hydrates or solvent-inclusion. DSC of the sodium salt reveals an endotherm for melting followed by an exothermic decomposition onset at ~210 °C [6], consistent with scission of the barbiturate ring.
| Medium (25 °C) | Solubility | Notes |
|---|---|---|
| Water (free acid) | 0.035 mg mL⁻¹ (predicted) [9] | Poor because the neutral barbituric acid is highly hydrophobic. |
| Water (sodium salt) | ≥ 100 mg mL⁻¹ at 19 °C [4] [5] | Clinical formulations exploit this > 2800-fold increase. |
| Ethanol (95%) | Freely soluble [10] [11] | Qualitative pharmacopeial description. |
| Dimethyl sulfoxide | Miscible [12] | Used in analytical reference solutions. |
| n-Octanol/water partition | logP 2.52 [9] | Confirms moderate lipophilicity driving CNS penetration. |
Solubility is governed by acid–base equilibria (see § 3.4). Conversion to the monosodium salt removes the acidic proton, yields an anion and introduces Na⁺ counter-ions, increasing hydration enthalpy dramatically and shifting the partition coefficient toward the aqueous phase. In organic solvents possessing hydrogen-bond acceptor capacity (ethanol, DMSO) the parent acid dissolves readily by specific solvation.
Barbiturates contain an N–H proton that behaves as a weak acid. Reported pKa values for methohexital cluster around 7.7 – 8.7 (25 °C):
| Data source | pKa (acidic) |
|---|---|
| DrugBank (Chemaxon) | 7.73 [13] |
| Human Metabolome Database (ChemAxon) | 8.73 [14] |
| DrugBank (strongest basic site) | –1.5 [13] (not relevant physiologically) |
Using Henderson–Hasselbalch:
$$
\frac{\text{A}⁻}{\text{HA}} = 10^{\mathrm{pH}-\mathrm{p}K_a}
$$
| pH | Ionized fraction (%) at pKa = 7.8 |
|---|---|
| 6.0 | 1.6% |
| 7.4 (plasma) | 28% |
| 9.0 | 94% |
| 10.0 (clinical 1% solution) | > 99% |
At physiological pH the drug exists as a nearly 3:1 mixture of anion to neutral species, supporting rapid blood–brain transfer (neutral form) while maintaining aqueous solubility (anion). Formulation at pH ≈ 10 completely shifts equilibrium to the anionic state, maximizing solubility for intravenous use [8].